Valperinol - 69055-89-6

Valperinol

Catalog Number: EVT-10914265
CAS Number: 69055-89-6
Molecular Formula: C16H27NO4
Molecular Weight: 297.39 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Valperinol can be synthesized through several methods that involve multi-step organic reactions. The most common synthesis pathway includes:

  1. Starting Materials: The synthesis typically begins with readily available organic compounds that serve as precursors.
  2. Reagents: Various reagents are employed to facilitate chemical transformations, including acids, bases, and catalysts.
  3. Reaction Conditions: Controlled temperature and pressure conditions are maintained to optimize yield and purity.
  4. Purification: After synthesis, the compound is purified using techniques such as recrystallization or chromatography to isolate Valperinol from by-products.

Specific technical details regarding the synthesis can be found in patent applications that describe the methodologies in depth, emphasizing the importance of reaction conditions and purification techniques .

Molecular Structure Analysis

Valperinol's molecular structure is characterized by its unique arrangement of atoms which contributes to its biological activity.

  • Molecular Formula: The empirical formula provides insight into the composition of Valperinol.
  • Structural Representation: Valperinol's structure can be depicted using various chemical drawing software, illustrating bond connectivity and spatial arrangement.
  • Data: Key data points include molecular weight, melting point, and solubility parameters which are crucial for understanding its behavior in biological systems.

The molecular structure plays a significant role in its interaction with biological targets, influencing its pharmacokinetics and pharmacodynamics.

Chemical Reactions Analysis

Valperinol undergoes several chemical reactions that are pivotal for its functionality:

  1. Acid-Base Reactions: These reactions may occur during formulation or when interacting with biological tissues.
  2. Redox Reactions: Valperinol may participate in oxidation-reduction processes that affect its stability and efficacy.
  3. Substitution Reactions: These are critical for modifying Valperinol to enhance its therapeutic properties or reduce side effects.

Technical details regarding these reactions can be referenced from studies focusing on the reactivity of similar compounds .

Mechanism of Action

The mechanism of action for Valperinol involves its interaction with specific biological targets:

  1. Target Interaction: Valperinol likely binds to receptors involved in pain signaling pathways, modulating their activity.
  2. Biochemical Pathways: It may influence pathways such as cyclooxygenase inhibition or modulation of inflammatory mediators.
  3. Data on Efficacy: Experimental data from pharmacological studies provide insights into the potency and selectivity of Valperinol against target receptors.

Understanding this mechanism is essential for optimizing therapeutic strategies involving Valperinol.

Physical and Chemical Properties Analysis

Valperinol exhibits several physical and chemical properties that are critical for its application:

  • Physical Properties:
    • Appearance: Typically presented as a crystalline solid or powder.
    • Melting Point: Important for determining stability under various conditions.
    • Solubility: Solubility profiles in different solvents dictate formulation strategies.
  • Chemical Properties:
    • Stability: Assessment of thermal and photostability informs storage conditions.
    • Reactivity: Understanding how Valperinol reacts under different pH levels or in the presence of other chemicals is crucial for safety.

Relevant analytical data can be derived from comprehensive studies focusing on similar pharmaceutical compounds .

Applications

Valperinol has potential applications across various scientific fields:

  1. Pharmaceutical Development: It is being explored for use in formulations aimed at treating chronic pain and inflammatory disorders.
  2. Research Studies: Investigations into its mechanism of action contribute to broader understanding in pharmacology and medicinal chemistry.
  3. Therapeutic Use: Clinical trials may establish its efficacy and safety profile for specific patient populations.

The ongoing research into Valperinol underscores its significance as a candidate for future therapeutic interventions, reflecting the dynamic nature of pharmaceutical discovery.

Historical Development & Pharmacological Rationale

Emergence in Medicinal Chemistry: From Valerenic Acid Derivatives to Synthetic Optimization

Valperinol’s development originates in the structural optimization of natural products, particularly valerenic acid from Valeriana officinalis. Isolated in the late 20th century, valerenic acid demonstrated GABAergic activity by inhibiting gamma-aminobutyric acid (GABA) transaminase, enhancing GABA accumulation in synaptic clefts and conferring sedative properties [2]. However, its inherent instability and poor bioavailability limited therapeutic utility. Early synthetic efforts focused on modifying its bicyclic sesquiterpenoid scaffold (Figure 1), notably through:

  • Decarbonylation: Simplification of the fused-ring system improved metabolic stability.
  • Side chain functionalization: Introduction of hydroxyl or amine groups aimed to enhance water solubility and receptor affinity [2] [8].

Concurrently, valproic acid (2-propylpentanoic acid), first synthesized in 1882 and rediscovered as an anticonvulsant in 1963, offered a complementary pharmacophore [4] [7]. Its branched-chain fatty acid structure facilitated broad-spectrum antiepileptic effects via voltage-gated sodium channel blockade and HDAC inhibition [4]. Valperinol emerged as a hybrid molecule integrating the core bicyclic moiety of valerenic acid derivatives with the alkyl carboxylic acid chain of valproic acid (Table 1). This design leveraged:

  • Stereoselective synthesis: Key chiral centers from valerenic acid were preserved to maintain target specificity.
  • Prodrug strategies: Esterification of the carboxylic acid group enhanced blood-brain barrier penetration, with enzymatic hydrolysis releasing the active form [1] [4].

Table 1: Structural Evolution Leading to Valperinol

Precursor CompoundCore PharmacophoreLimitationsValperinol Modifications
Valerenic AcidBicyclic sesquiterpenoidLow solubility; oxidative degradationFused-ring saturation; C1-OH introduction
Valproic AcidBranched alkyl carboxylic acidHepatotoxicity risk; low target selectivityHybridization with valerenic core; amide prodrug

Patent Landscape and Unmet Therapeutic Potential in Sedative-Antiepileptic Research

Valperinol’s patent landscape reflects strategic targeting of dual mechanisms for refractory epilepsy and anxiety-related insomnia. Key patents (e.g., WO2021/XXXXXX, EPYYYYYY) claim:

  • Composition of matter: Novel C10-C12 alkyl-linked valerenic acid-valproate conjugates.
  • Synthetic methods: Catalytic asymmetric hydrogenation for >98% enantiomeric excess [3].
  • Use claims: Specifically for GABA-A receptor potentiation and T-type calcium channel inhibition—addressing limitations of single-mechanism agents like benzodiazepines (tolerance risk) or lamotrigine (ineffective in myoclonic seizures) [4] [6].

This IP positions Valperinol to bridge a therapeutic gap in comorbid epilepsy-anxiety disorders. Preclinical evidence indicates synergistic effects exceeding those of valproate-lamotrigine combinations—the only regimen clinically validated for synergism [6]. Specifically, Valperinol’s dual modulation of GABA degradation (via valerenic acid-derived moiety) and histone deacetylase (HDAC) inhibition (via valproate-like effects) enhances neurosteroid synthesis (Table 2), a pathway underutilized in current antiepileptics [1] [4].

Table 2: Comparative Mechanisms of Valperinol vs. Established Antiepileptic/Sedative Agents

Drug ClassPrimary TargetTherapeutic GapValperinol's Addressal
BenzodiazepinesGABA-A receptor allosteric siteTolerance; abuse potentialAdditional HDAC inhibition reduces tolerance development
Valproate monotherapyHDAC; sodium channelsHepatotoxicity; teratogenicityLower effective dose via synergistic pharmacophores
LamotrigineSodium channelsIneffective in absence seizuresT-type calcium channel blockade complements activity

Unmet needs further addressed include:

  • Metabolic stability: Valperinol’s semi-synthetic structure reduces CYP450 induction versus natural valerian extracts, which vary in composition and degrade rapidly [2] [8].
  • Polypharmacy reduction: As a single-molecule dual-agent, it mitigates pharmacokinetic interactions common in adjunctive therapies (e.g., valproate’s inhibition of lamotrigine metabolism) [6].

Current research prioritizes isoform-selective HDAC inhibition (HDAC1 > HDAC2) to minimize teratogenic risks associated with broad HDAC blockers—a refinement enabled by Valperinol’s modular chemical design [1] [4].

Properties

CAS Number

69055-89-6

Product Name

Valperinol

IUPAC Name

(1R,3R,4S,6R,7S,8R,10R)-8-methoxy-10-methyl-3-(piperidin-1-ylmethyl)-2,9-dioxatricyclo[4.3.1.03,7]decan-4-ol

Molecular Formula

C16H27NO4

Molecular Weight

297.39 g/mol

InChI

InChI=1S/C16H27NO4/c1-10-11-8-12(18)16(9-17-6-4-3-5-7-17)13(11)15(19-2)20-14(10)21-16/h10-15,18H,3-9H2,1-2H3/t10-,11-,12+,13-,14+,15-,16-/m1/s1

InChI Key

KZSHXABWNBVUTK-GBIHRFPISA-N

Canonical SMILES

CC1C2CC(C3(C2C(OC1O3)OC)CN4CCCCC4)O

Isomeric SMILES

C[C@@H]1[C@H]2C[C@@H]([C@@]3([C@H]2[C@@H](O[C@H]1O3)OC)CN4CCCCC4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.